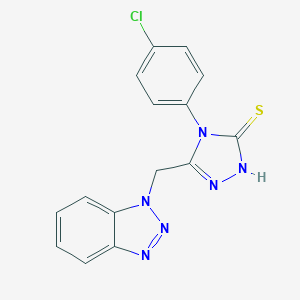![molecular formula C19H20N4O5S B292675 methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292675.png)
methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of thiazolopyrimidines and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This compound may also modulate the immune system by affecting the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects:
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antimicrobial and antiviral activity. This compound may also have anti-inflammatory effects and may modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several advantages and limitations for lab experiments. The advantages of this compound include its high purity and its potential as a multi-targeted agent for various diseases. The limitations of this compound include its limited solubility and potential toxicity at high concentrations.
Direcciones Futuras
For the research on this compound include further study of its mechanism of action, potential as a drug delivery agent, diagnostic tool, and its safety and toxicity for clinical use.
Métodos De Síntesis
The synthesis of methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves the reaction of 2-aminothiazole with ethyl cyanoacetate in the presence of a base to form ethyl 2-amino-4-cyano-5-mercaptothiazole. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde in the presence of a catalyst to form methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. The synthesis of this compound has been optimized to yield a high purity product.
Aplicaciones Científicas De Investigación
Methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has shown promising results in various scientific research applications. This compound has been studied for its potential as an anticancer agent, antimicrobial agent, and antiviral agent. In addition, this compound has been shown to have potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
Fórmula molecular |
C19H20N4O5S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
methyl 3-amino-2-cyano-7-methyl-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-9-14(18(24)28-5)15(23-17(21)13(8-20)29-19(23)22-9)10-6-11(25-2)16(27-4)12(7-10)26-3/h6-7,15H,21H2,1-5H3 |
Clave InChI |
FNBFFKRDXBYZMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
SMILES canónico |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)
![Ethyl {[2-[(2-ethoxy-2-oxoethyl)sulfanyl]-7-(4-methyl-1-piperazinyl)pyrimido[4,5-d]pyrimidin-4-yl]sulfanyl}acetate](/img/structure/B292594.png)




![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![4-(2-Furyl)-2-(2-oxo-2-phenylethoxy)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292605.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![1,3-benzothiazol-2-yl 2-[3-(4-chlorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292617.png)